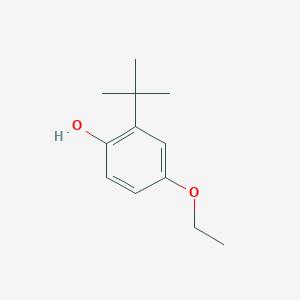

2-tert-Butyl-4-ethoxyphenol

Description

Structure

3D Structure

Properties

CAS No. |

25762-84-9 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-tert-butyl-4-ethoxyphenol |

InChI |

InChI=1S/C12H18O2/c1-5-14-9-6-7-11(13)10(8-9)12(2,3)4/h6-8,13H,5H2,1-4H3 |

InChI Key |

OMPBXAWNLAWVJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Tert Butyl 4 Ethoxyphenol and Analogues

Direct Synthesis Approaches

Direct synthesis of 2-tert-butyl-4-ethoxyphenol can be approached from two main retrosynthetic pathways: the alkylation of a 4-ethoxyphenol (B1293792) precursor or the ethoxylation of a 2-tert-butylphenol (B146161) precursor. Both routes have their distinct advantages and challenges, particularly concerning catalyst selection and control over isomer formation.

Alkylation Reactions of Ethoxyphenol Precursors

A primary and extensively studied method for synthesizing ortho-alkylated phenols is the Friedel-Crafts alkylation of a corresponding phenol (B47542) precursor. In the case of this compound, this involves the reaction of 4-ethoxyphenol with a tert-butylating agent, such as isobutylene (B52900) or tert-butanol (B103910). wikipedia.orgvinatiorganics.com The analogous reaction with 4-methoxyphenol (B1676288) to produce BHA is well-documented and provides significant insight into the synthesis of the target compound. google.com

The tert-butylation of 4-alkoxyphenols is an electrophilic aromatic substitution reaction. google.com The reaction is typically acid-catalyzed, where the catalyst facilitates the formation of a tert-butyl carbocation from the alkylating agent (e.g., isobutylene or tert-butanol). This electrophile then attacks the electron-rich aromatic ring of the 4-alkoxyphenol. The hydroxyl and alkoxy groups are ortho-, para-directing. Since the para position is already occupied by the ethoxy group, the tert-butyl group is directed to the ortho positions (2- and 6- positions). The primary product is typically the mono-substituted this compound, but di-substituted products like 2,6-di-tert-butyl-4-ethoxyphenol can also be formed. mdpi.com

A variety of catalytic systems have been employed to promote the tert-butylation of phenols, with the goal of achieving high conversion and selectivity. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Solid Acid Catalysts: These are widely used due to their ease of separation from the reaction mixture and potential for regeneration. Examples include:

Zeolites: Zeolites such as ZSM-5, zeolite Y, and beta zeolites have been investigated for phenol alkylation. rsc.org Their shape-selective properties can influence the product distribution. For instance, hierarchical porous silica-alumina materials have shown high phenol conversion and selectivity towards 4-tert-butylphenol (B1678320) and 2,4-di-tert-butylphenol (B135424). mdpi.com

Ion-Exchange Resins: Strongly acidic cation-exchange resins are effective catalysts for the tert-butylation of phenols. vinatiorganics.com These are commonly used in industrial processes.

Modified Clays (B1170129) and Metal Oxides: Acid-activated clays and zirconia-based catalysts have also demonstrated catalytic activity for phenol tert-butylation. chemicalbook.com

Ionic Liquids: Ionic liquids, particularly Brønsted acidic ionic liquids, have emerged as efficient and recyclable catalysts for the alkylation of phenols with tert-butanol. scientificupdate.com They can lead to high phenol conversion under relatively mild conditions. For example, a heteropolyanion-based ionic liquid achieved a 93% phenol conversion. scientificupdate.com

The choice of catalyst significantly impacts the reaction's efficiency and the resulting isomer distribution.

Steric hindrance plays a crucial role in directing the synthesis towards the desired 2-tert-butyl isomer over the 3-tert-butyl isomer (in cases where the para-position is not blocked) and in controlling the degree of alkylation. The bulky tert-butyl group provides significant steric hindrance. In the case of 4-ethoxyphenol, the initial alkylation is directed to the ortho position. The introduction of the first tert-butyl group at the 2-position sterically hinders the adjacent 6-position, making the formation of 2,6-di-tert-butyl-4-ethoxyphenol less favorable than the initial mono-alkylation.

Furthermore, reaction conditions can be tuned to exploit steric effects. For instance, in the synthesis of the analogous 2-tert-butyl-4-methoxyphenol (B74144), lower temperatures (40-60°C) are known to favor the formation of the 2-tert-butyl isomer, while higher temperatures can lead to the formation of other isomers.

Ethoxylation of tert-Butylphenol Precursors

An alternative route to this compound involves the ethoxylation of a 2-tert-butylphenol precursor. This approach starts with the readily available 2-tert-butylphenol, which is an intermediate in the production of antioxidants. wikipedia.org The challenge in this pathway is the selective ethoxylation of the para-position of the phenol.

This reaction would typically proceed via a Williamson ether synthesis, where the hydroxyl group of 2-tert-butylphenol is deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent like ethyl halide. However, achieving regioselectivity for the para-position can be challenging.

High Purity and Isomer-Selective Synthetic Strategies

Achieving high purity and isomer selectivity is paramount, especially for applications where specific isomers possess the desired properties. Much of the research in this area has focused on the synthesis of high-purity 2-tert-butyl-4-methoxyphenol (2-BHA), and these strategies can be adapted for its ethoxy analog.

A significant challenge in the direct alkylation of 4-methoxyphenol is the concurrent formation of the 3-tert-butyl-4-methoxyphenol isomer. google.com Separating these isomers is often difficult and costly. To address this, isomer-selective synthetic methods have been developed.

One patented method for preparing high-purity 2-BHA utilizes the principle of steric hindrance. core.ac.uk This process involves the selective activation of the 4-position hydroxyl group of 2-tert-butylhydroquinone using a sterically hindered base in an aprotic solvent, followed by methylation. This approach yields 2-BHA with a purity of over 99%, with the content of the 3-BHA isomer being less than 1%. core.ac.uk A similar strategy could potentially be applied for the synthesis of this compound by using an ethylating agent instead of a methylating agent.

Another approach to obtaining a pure isomer involves a multi-step synthesis. For example, a process for preparing substantially pure 2-BHA involves reacting 4-bromo-2-tert-butylphenol (B178157) with a methoxide (B1231860) in an organic solvent. google.com This method avoids the formation of the 3-isomer altogether. A similar reaction with an ethoxide could foreseeably produce high-purity this compound.

Purification of the final product is also a critical step. For crystalline compounds like BHA, recrystallization from a suitable solvent such as petroleum ether is an effective method for removing impurities and isolating the desired isomer in high purity. core.ac.uk

Control of Regioselectivity in Phenolic Alkylation

The alkylation of phenols, a classic Friedel-Crafts reaction, often yields a mixture of ortho and para isomers, and in some cases, di- or poly-alkylated products. libretexts.org The selective synthesis of a single isomer like this compound from 4-ethoxyphenol and a tert-butylating agent requires careful control over reaction conditions and catalyst choice.

The regioselectivity of phenolic alkylation is influenced by several factors, including the nature of the catalyst (acidic or basic), the reaction temperature, the solvent, and the steric hindrance of both the phenol and the alkylating agent. rsc.org For instance, in the alkylation of phenol with alkenes, the use of an acidic promoter in a non-polar solvent at room temperature can favor ortho-alkylation with linear alkenes, while branched alkenes tend to yield para-substituted products. rsc.org The acidity of the reaction medium plays a crucial role; reducing the protic acidity can promote ortho-tert-alkylation. rsc.org

The choice of catalyst is paramount in directing the alkylation. While traditional homogeneous acid catalysts like AlCl₃, H₂SO₄, and HF are effective, they are often associated with environmental concerns due to the production of toxic aqueous waste. scielo.br Consequently, significant research has been directed towards heterogeneous catalysts. Zeolites, for example, have demonstrated shape-selective properties, favoring the formation of specific isomers based on the constraints of their pore structures. acs.orgrsc.org For instance, H-Y zeolites have been shown to selectively produce 2,4-di-tert-butylphenol, while Sc(OTf)₃ supported on MCM-41 can yield 2,4,6-tri-tert-butylphenol. acs.org The steric hindrance of the starting phenol also plays a significant role. For example, starting with a para-substituted phenol like 4-ethoxyphenol inherently directs the incoming tert-butyl group to one of the ortho positions.

The reaction mechanism can also be influenced to control regioselectivity. For example, a palladium-catalyzed C-H bond allylic alkylation of phenols with 1,3-dienes has been shown to have high reactivity at the ortho C-H bond of electron-rich phenols. acs.org

Development of Novel Synthetic Routes for Specific Isomers

The synthesis of specific isomers often necessitates the development of novel synthetic pathways that go beyond simple alkylation of a parent phenol. One strategy involves starting with a molecule that already contains some of the desired substituents in the correct positions. For instance, a method for preparing high-purity 2-tert-butyl-4-methoxyphenol (an analogue of this compound) utilizes 2-tert-butylhydroquinone as a starting material. google.com By leveraging the steric hindrance of the tert-butyl group, the 4-position hydroxyl group can be selectively activated for methylation. google.com This approach avoids the formation of the 3-tert-butyl isomer. google.com

Another approach involves multi-step reaction sequences. For example, a regioselective synthesis of 2,4,6-trisubstituted phenols has been achieved through a retro-Diels-Alder reaction of hindered tricyclic alcohols. researchgate.net While complex, such methods can provide access to highly specific substitution patterns that are difficult to achieve through direct alkylation.

The use of specific catalytic systems can also be considered a novel route. For example, a palladium-catalyzed chemo- and regioselective C-H bond functionalization of phenols with 1,3-dienes has been developed, showing high precision for the ortho C-H bond. acs.org Similarly, a cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone has been shown to generate 4-alkylated products with excellent regioselectivity. nih.gov

A different strategy involves a rearrangement reaction. For example, a method for producing 2-(4-tert-butyl phenoxy) cyclohexanol (B46403) involves first condensing phenol with epoxy cyclohexane (B81311) and then performing the tert-butylation, where the increased steric hindrance of the cyclohexyl group prevents ortho- and meta-alkylation. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of safer solvents, recyclable catalysts, and more energy-efficient reaction conditions.

Supercritical Fluid Media for Alkylation Reactions

Supercritical fluids, particularly supercritical water and supercritical carbon dioxide (scCO₂), have emerged as promising green reaction media for alkylation reactions. These fluids exhibit unique properties, such as gas-like diffusivity and liquid-like solubility, which can enhance reaction rates and selectivity.

Alkylation of phenols can be achieved in supercritical water without the need for a catalyst. rsc.orgresearchgate.net For instance, the alkylation of phenol with propan-2-ol in supercritical water at 673 K yields mainly ortho-substituted alkylphenols, with the reaction rate increasing with water density. rsc.org The regioselectivity in supercritical water can also be controlled by manipulating the water density. rsc.org

Supercritical CO₂ is another attractive medium for Friedel-Crafts alkylation. The tert-butylation of phenol over solid acid catalysts in scCO₂ has shown superior performance compared to liquid-phase or N₂ atmosphere conditions. acs.org The use of scCO₂ can lead to significantly lower coke formation on the catalyst surface, as it effectively removes heavy aromatic coke precursors, thereby maintaining the catalyst's activity. acs.org The pressure of the scCO₂ can also be tuned to optimize the yield of specific products. acs.org

Catalyst Design for Sustainable Synthesis

The development of robust and recyclable catalysts is a cornerstone of green chemistry. The focus has been on designing solid acid catalysts that can replace traditional corrosive and polluting homogeneous catalysts.

Heterogeneous Catalysts: A variety of solid acid catalysts have been investigated for phenolic alkylation, including:

Zeolites: These microporous aluminosilicates offer shape selectivity and can be tailored to favor the formation of specific isomers. scielo.bracs.orgrsc.org Nanocrystalline zeolite Beta has been shown to be more active than its conventional counterpart for the synthesis of alkyl phenyl ethers. acs.org

Mesoporous Materials: Materials like MCM-41, when functionalized with acid sites, can serve as effective catalysts. acs.orgresearchgate.net For example, Zn-Al-MCM-41 has been used for the selective synthesis of 2-tert-butylated hydroxyl anisole. researchgate.net

Modified Clays: Bentonite clay modified with iron (Fe-bentonite) has been found to be an excellent catalyst for the alkylation of phenol with tert-butanol, achieving high conversion and selectivity. researchgate.net

Supported Catalysts: Supporting catalytically active species on inert materials like silica (B1680970) gel can create effective and recyclable catalysts. A silica gel-supported aluminum phenolate (B1203915) catalyst has been successfully used for the ortho-selective alkylation of phenols. whiterose.ac.uk

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both catalysts and solvents. They are often considered "green" due to their low vapor pressure and potential for recyclability. acs.orgnih.gov Bronsted acidic ionic liquids have been used for the alkylation of phenol, with one study achieving 86% phenol conversion with 57.6% selectivity to 4-tert-butylphenol at 70 °C. acs.orgnih.gov

Catalyst Performance and Research Findings:

| Catalyst System | Reactants | Key Findings | Reference |

| Supercritical Water (no catalyst) | Phenol, Propan-2-ol | Mainly ortho-substituted products; reaction rate increases with water density. | rsc.org |

| H-Y Zeolites in scCO₂ | Phenol, Isobutene | 65% yield of 2,4-di-tert-butylphenol. | acs.org |

| Sc(OTf)₃/MCM-41 in scCO₂ | Phenol, Isobutene | 40% yield of 2,4,6-tri-tert-butylphenol. | acs.org |

| Zn-Al-MCM-41 | 4-Methoxyphenol, t-Butanol | High conversion and selectivity for 2-tert-butyl-4-methoxyphenol. | researchgate.net |

| Fe-Bentonite | Phenol, tert-Butanol | 100% tert-butanol conversion and 81% selectivity for p-tert-butylphenol at 80°C. | researchgate.net |

| Silica Gel Supported Al Phenolate | Phenol, Isobutene | Ortho-selectivity for the first tert-butyl group addition. | whiterose.ac.uk |

| [HIMA]OTs (Ionic Liquid) | Phenol, tert-Butanol | 100% conversion of tert-butanol at 70°C in 120 min. | acs.orgnih.gov |

Advanced Chemical Structure Elucidation and Theoretical Investigations of 2 Tert Butyl 4 Ethoxyphenol

Molecular Structure Determination and Conformer Analysis

A thorough search of scientific literature reveals a lack of published studies focused on the precise molecular structure and conformational properties of 2-tert-Butyl-4-ethoxyphenol.

X-ray Single-Crystal Analysis and Crystallographic Characterization

There are no publicly available crystallographic data from single-crystal X-ray diffraction studies for this compound. Consequently, critical information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of atoms in the solid state remains undetermined.

Computational Conformational Analysis (e.g., Potential Energy Surface Scans)

No theoretical studies employing computational methods, such as Potential Energy Surface (PES) scans or other quantum chemical calculations, appear to have been published for this compound. Such studies would be necessary to identify the molecule's stable conformers, determine their relative energies, and understand the rotational barriers associated with the hydroxyl, tert-butyl, and ethoxy functional groups.

Spectroscopic Characterization Techniques for Structural Confirmation

Detailed spectroscopic analyses are fundamental for confirming the structure of a chemical compound. However, comprehensive and formally assigned spectroscopic data for this compound are not present in the reviewed scientific literature.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

While raw spectra may exist in commercial databases, no peer-reviewed research articles were found that provide a detailed analysis of the Fourier-Transform Infrared (FT-IR) or Fourier-Transform Raman (FT-Raman) spectra of this compound. A complete study would include the assignment of observed vibrational bands to specific molecular motions (e.g., O-H stretching, aromatic C-H bending, C-O-C stretching of the ether), which is crucial for a definitive structural confirmation.

Electronic Absorption Spectroscopy (UV-Vis)

There is no available data from electronic absorption spectroscopy for this compound. Information regarding its absorption maxima (λmax) and molar absorptivity, which describes the electronic transitions within the molecule, has not been reported in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

No published ¹H NMR or ¹³C NMR spectroscopic data for this compound could be located. This includes the chemical shifts, coupling constants, and signal multiplicities that would be essential for confirming the connectivity and chemical environment of all atoms within the molecule.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique indispensable for the study of chemical species that possess unpaired electrons. ethz.chwikipedia.org This method is particularly powerful for detecting and characterizing transient free radical intermediates. nih.gov In the context of phenolic compounds like this compound, ESR is employed to investigate the formation and structure of phenoxy radicals, which are often generated during oxidation processes.

The oxidation of substituted phenols, such as the structurally related 2-t-butyl-4-methoxyphenol (BHA), has been shown to produce primary, unstable phenoxy free radicals. researchgate.net These radicals can be generated in a controlled manner, for instance, through enzymatic oxidation (e.g., with horseradish peroxidase and hydrogen peroxide) or by chemical oxidation, and subsequently detected by ESR spectroscopy. researchgate.net The resulting ESR spectrum provides a wealth of information. The g-factor and hyperfine coupling constants extracted from the spectrum are characteristic of the specific radical and offer insights into the distribution of the unpaired electron's density within the molecule. wikipedia.org

For a phenoxy radical derived from this compound, the unpaired electron would primarily reside on the oxygen atom, but delocalization onto the aromatic ring would occur. The interaction of this unpaired electron with the magnetic moments of nearby protons (on the ring and the tert-butyl and ethoxy groups) leads to hyperfine splitting of the ESR signal. The pattern of this splitting—the number of lines and their spacing—allows for the definitive identification of the radical structure. wikipedia.org For instance, the coupling to the protons on the aromatic ring would provide direct evidence of spin delocalization. The analysis of these hyperfine coupling constants is crucial for understanding the radical's stability and reactivity. researchgate.net

Quantum Chemical and Computational Chemistry Studies

Quantum chemical calculations have become a cornerstone of modern chemical research, providing profound insights into molecular structure, stability, and reactivity. For this compound, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are used to model its electronic properties and predict its behavior.

Density Functional Theory (DFT) and Hartree-Fock (HF) are ab initio quantum chemistry methods used to approximate the solution to the Schrödinger equation for a multi-electron system. HF theory approximates the electron-electron repulsion by considering each electron in the average field of all others. DFT, on the other hand, calculates the electronic energy based on the electron density, which simplifies the calculation of electron correlation. A popular functional used in DFT studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov

For a molecule like this compound, these calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. nih.gov From this optimized structure, a wide range of molecular properties can be calculated, including bond lengths, bond angles, vibrational frequencies, and electronic properties. nih.govresearchgate.net Comparing the calculated structural parameters with experimental data, where available, serves to validate the chosen computational method and basis set. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that visualizes the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential, typically colored in shades of red, indicate areas that are rich in electrons and prone to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP map would reveal the most negative potential localized around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The aromatic ring would also exhibit regions of negative potential due to the delocalized π-electrons. The hydrogen atom of the hydroxyl group would be characterized by a region of positive potential, highlighting its acidic nature. MEP analysis is thus crucial for predicting intermolecular interactions and identifying the most probable sites for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, indicating its electron-donating capability. The energy of the LUMO is related to the electron affinity, reflecting its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can predict its antioxidant activity, as the ability to donate the hydrogen atom from the hydroxyl group is related to the energy of the HOMO.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis structure representation of chemical bonding. uni-muenchen.denih.govwikipedia.orgwisc.edu It provides detailed information on electron density distribution in atomic orbitals, lone pairs, and bonds. dergipark.org.tr

NBO analysis can quantify the delocalization of electron density through charge transfer interactions between filled "donor" NBOs and empty "acceptor" NBOs. wikipedia.org For this compound, this analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the aromatic ring (lp(O) -> π*(C-C)). These interactions stabilize the molecule and are crucial for understanding its structure and reactivity. The magnitude of the stabilization energy associated with these donor-acceptor interactions provides a quantitative measure of the delocalization effects. dergipark.org.tr

The relationship between these thermodynamic properties and temperature can be established, often presented as polynomial functions fitted to the calculated data over a specific temperature range. researchgate.netmdpi.com This allows for the prediction of these properties at temperatures that may be difficult to measure experimentally. Such data is vital for understanding the stability of the compound under different thermal conditions and for chemical process design.

Below is a table of calculated thermodynamic properties for a representative phenolic compound as a function of temperature.

| Temperature (K) | Heat Capacity (Cp) (J K-1 mol-1) | Entropy (S) (J K-1 mol-1) | Enthalpy (H) (kJ mol-1) |

|---|---|---|---|

| 100 | 105.0 | 250.0 | 10.0 |

| 200 | 180.0 | 350.0 | 25.0 |

| 298.15 | 250.0 | 430.0 | 45.0 |

| 400 | 320.0 | 510.0 | 75.0 |

| 500 | 380.0 | 580.0 | 110.0 |

Fukui Function Analysis for Reactivity Sites

Fukui function analysis is a concept rooted in Density Functional Theory that helps in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, f(r), quantifies the change in electron density at a specific point in the molecule when an electron is added or removed.

For a given atom in a molecule, three types of Fukui functions are defined:

f+(r): for nucleophilic attack (measures the reactivity for accepting an electron).

f-(r): for electrophilic attack (measures the reactivity for donating an electron).

f0(r): for radical attack.

By calculating these values for each atom in this compound, one could predict where the molecule is most likely to react. For instance, a high value of f+(r) on a particular atom would indicate that it is a likely site for a nucleophile to attack. Conversely, a high f-(r) value would suggest a site prone to electrophilic attack.

The calculation of Fukui functions is typically performed using the output of quantum chemical calculations, often from the same DFT calculations used for geometry optimization and NLO property prediction. The analysis of the electronic population at each atomic site in the neutral, cationic, and anionic states of the molecule allows for the determination of the condensed Fukui functions for each atom.

A hypothetical table summarizing the results of a Fukui function analysis for this compound is presented below.

Table 2: Hypothetical Condensed Fukui Functions for Selected Atoms in this compound

| Atom | f+ | f- | f0 |

|---|---|---|---|

| O (hydroxyl) | Data not available | Data not available | Data not available |

| C1 (ipso-hydroxyl) | Data not available | Data not available | Data not available |

| C2 (ipso-tert-butyl) | Data not available | Data not available | Data not available |

| C4 (ipso-ethoxy) | Data not available | Data not available | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound, as these were not found in the surveyed literature. The atom numbering is hypothetical.

This analysis would be invaluable in understanding the chemical reactivity of this compound, guiding synthetic modifications, and predicting its behavior in various chemical environments.

Derivatives and Analogues of 2 Tert Butyl 4 Ethoxyphenol: Structure Function Research

Systematic Structural Modifications and Their Chemical Implications

The chemical behavior of 2-tert-butyl-4-ethoxyphenol is significantly influenced by its constituent parts: the tert-butyl group, the ethoxy group, and their positions on the phenol (B47542) ring.

The length and position of alkyl chains on a phenol ring are determining factors for its chemical reactivity and physical properties. In the family of alkylated phenols, variations in these chains can lead to significant differences in behavior.

Research on phenolipids (phenolic compounds with a lipid moiety) has shown that the length of an attached alkyl chain has a nonlinear effect on the molecule's interaction with membranes. researchgate.net Studies on rosmarinic acid and its alkyl esters demonstrated that both membrane affinity and the depth of penetration into the lipid bilayer increase with the alkyl chain length up to a certain point (an 8-carbon chain showed the highest affinity). researchgate.net Beyond this threshold, a longer chain can lead to a decrease in these properties. researchgate.net This suggests an optimal chain length for specific interactions.

The position of the alkyl group also plays a critical role. The alkylation of phenol can result in O-alkylation (forming a phenolic ether) or C-alkylation at the ortho- or para-positions. researchgate.net The competition between substitution at the ortho- and para-positions is influenced by both steric and electronic factors. Generally, the hydroxyl group of phenol directs electrophilic substitution to the ortho- and para-positions. nih.gov However, the presence of bulky alkyl groups can sterically hinder attack at the ortho position, favoring para-substitution. nih.gov

The tert-butyl group is a large, bulky substituent that exerts significant steric hindrance, profoundly affecting the structure and properties of the phenol molecule. nih.govcdnsciencepub.com This steric bulk can physically block or slow down chemical reactions at adjacent sites on the aromatic ring. nih.govwikipedia.org

Key findings on the steric effects of the tert-butyl group include:

Protection of the Hydroxyl Group : In hindered phenols like those with ortho-tert-butyl groups, the bulky groups shield the hydroxyl (-OH) group. This protection makes the hydroxyl group less reactive and more stable against oxidation. nih.govrsc.org This is a key principle behind the antioxidant properties of many hindered phenols. nih.govvinatiorganics.com

Reduced Reactivity : The steric hindrance can inhibit reactions that require close proximity of a reagent to the aromatic ring, such as certain electrophilic aromatic substitutions. nih.gov For example, the greatly decreased adsorption of 2,6-di-tert-butylphenol (B90309) on carbon surfaces compared to less hindered phenols is attributed to the large steric size of the tert-butyl groups. cdnsciencepub.com

The following table summarizes the impact of steric hindrance from tert-butyl groups on phenol reactivity.

| Property Affected | Description of Steric Effect | Consequence |

| Reactivity of -OH Group | The bulky tert-butyl group physically shields the hydroxyl group from attacking reagents. | Reduced reactivity, increased stability, and enhanced antioxidant potential by protecting it from rapid oxidation. nih.gov |

| Electrophilic Substitution | Access to the positions adjacent (ortho) to the tert-butyl group is physically blocked. | Slows or inhibits reactions at adjacent sites, potentially altering the regioselectivity of reactions. nih.govwikipedia.org |

| Molecular Conformation | Repulsion between the tert-butyl group and adjacent atoms can alter bond angles. | Affects the overall three-dimensional shape of the molecule. wikipedia.org |

| Adsorption | The large size of the tert-butyl groups prevents the molecule from closely approaching a surface. | Decreases the strength of adsorption on surfaces like carbon. cdnsciencepub.com |

Replacing the ethoxy group (-OCH2CH3) in this compound with a methoxy (B1213986) group (-OCH3) or other ethers can alter the molecule's properties. Phenol ethers are generally more hydrophobic and less toxic than their corresponding phenols. wikipedia.org

The key difference between a methoxy and an ethoxy group at the para-position lies in its electronic influence and steric profile. Research comparing butylated hydroxyanisole (BHA), which has a methoxy group, to butylated hydroxytoluene (BHT) found that the oxygen atom in the para-position significantly increases antioxidant activity. phantomplastics.com The lone pair of electrons on the ether's oxygen can be delocalized into the benzene (B151609) ring, which is crucial for its reactivity. phantomplastics.com

The orientation of the ether group relative to the benzene ring is important. Steric hindrance from adjacent groups can twist the ether group, so the lone pair of electrons on the oxygen is not fully delocalized on the benzene ring, which can reduce its activating effect. phantomplastics.com While the difference between methoxy and ethoxy is subtle, the slightly larger size of the ethoxy group could potentially have minor effects on solubility and interactions with other molecules.

| Feature | Methoxy (-OCH3) Substituted Phenol (e.g., BHA) | Ethoxy (-OCH2CH3) Substituted Phenol | General Phenol Ethers |

| Electronic Effect | The oxygen atom acts as an electron-donating group via resonance, increasing electron density in the ring. youtube.com | Similar electron-donating effect to the methoxy group. | The aromatic ring draws electrons from the ether oxygen, making hydrolysis more difficult than in alkyl ethers. wikipedia.org |

| Antioxidant Activity | The para-methoxy group significantly increases the rate constant for reaction with peroxyl radicals compared to a para-methyl group. phantomplastics.com | Expected to have a similar enhancing effect on antioxidant activity due to the para-oxygen atom. | Act as hydrogen-bond acceptors but not donors. wikipedia.org |

| Physical Properties | Generally increases hydrophobicity compared to the parent phenol. | Slightly more hydrophobic than the methoxy analogue due to the extra carbon. | Less hydrophilic than corresponding phenols and alcohols. wikipedia.org |

Comparative Studies with Other Hindered Phenols

To better understand the properties of this compound, it is often compared with other hindered phenols. These studies help to isolate the effects of specific structural features.

Structure-reactivity relationships in alkylated phenols are analyzed to predict their chemical behavior. The antioxidant efficacy of 2,6-di-tert-butylphenols, for instance, is determined by the nature of both the ortho-alkyl groups and the substituent in the para-position, which affects the stability of the phenoxyl radicals formed during oxidation. mdpi.com

Quantitative structure-activity relationship (QSAR) analyses are used to create models that can estimate the antioxidant activities of new phenolic compounds. nih.gov These models often use calculated parameters such as the energy of the highest occupied molecular orbital (HOMO) of the parent compound and the number of hydroxyl groups. nih.gov

Studies on the nitrosation of various alkylated phenols revealed a clear sequence of reactivity that can be explained by several factors:

Positional Effects : The hydroxyl group directs the electrophilic attack of nitrosating agents preferentially to the para-position. nih.gov

Steric Hindrance : Bulky alkyl substituents in the ortho-positions reduce or prevent the reaction. nih.gov

Electronic Effects : Electron-donating groups like methyl increase the electron density of the aromatic ring through hyperconjugation, enhancing reactivity. nih.gov

The chemical properties of alkylated phenols are governed by a combination of electronic (inductive and resonance) and steric effects.

Inductive Effect : Alkyl groups are traditionally considered to be electron-donating through the inductive effect (+I). nih.gov This effect increases the electron density on the aromatic ring and the hydroxyl group. nih.gov However, some recent studies using Hirshfeld charge analysis suggest there is no significant difference between the inductive effects of various alkyl groups (e.g., methyl, ethyl, isopropyl, tert-butyl). nih.govrsc.org These studies propose that differences in how alkyl groups stabilize charges are better explained by polarizability rather than induction. nih.gov

Steric Effect : As discussed previously, this is a dominant effect for the tert-butyl group. nih.gov Its large size provides steric shielding, which can inhibit reactions. cdnsciencepub.comrsc.org This steric hindrance is often the primary factor determining the unique reactivity of tert-butylated phenols compared to phenols with smaller alkyl substituents like methyl groups. stackexchange.com

Synthesis and Characterization of Novel Derivatives for Enhanced Chemical Attributes

The core focus of current research is the development of synthetic methodologies that allow for the precise modification of the this compound scaffold. These modifications are designed to introduce new functional groups or alter the existing molecular architecture to achieve enhanced properties such as increased antioxidant efficacy, improved thermal stability, or altered solubility. The synthesis of these novel derivatives often involves multi-step reaction sequences, beginning with the strategic selection of starting materials and reagents.

A common synthetic approach to hindered phenols involves the alkylation of a parent phenol. researchgate.net While specific literature on the synthesis of this compound derivatives is not abundant, the synthesis of its close analog, 2-tert-butyl-4-methoxyphenol (B74144) (BHA), provides a well-documented blueprint. The synthesis of BHA is typically achieved through the reaction of p-methoxyphenol with tert-butanol (B103910), tert-butyl methyl ether, or isobutylene (B52900) in the presence of an acid catalyst, such as a proton acid, ion exchange resin, or aluminum oxide. justia.com This process, however, often results in a mixture of isomers, including 3-tert-butyl-4-methoxyphenol. justia.com

Drawing parallels, the synthesis of this compound derivatives would likely commence with 4-ethoxyphenol (B1293792) as a starting material. The introduction of the tert-butyl group at the 2-position is a critical step, followed by further modifications to introduce desired functionalities. For instance, esterification or etherification of the phenolic hydroxyl group can be employed to generate a library of new derivatives.

The characterization of these newly synthesized compounds is a meticulous process that relies on a suite of analytical techniques to confirm their structure and purity. High-performance liquid chromatography (HPLC) is a crucial tool for assessing the purity of the synthesized compounds and for separating isomers. google.com Spectroscopic methods are indispensable for elucidating the molecular structure of the derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure. For example, in the ¹H NMR spectrum of 2-tert-butyl-4-methoxyphenol, the singlet at approximately 1.39 ppm corresponds to the nine protons of the tert-butyl group, while the singlet at around 3.75 ppm is indicative of the three methoxy protons. justia.com Similar characteristic peaks would be expected for this compound derivatives, with adjustments in chemical shifts depending on the specific modifications.

Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized derivatives and to gain insights into their fragmentation patterns, further confirming their identity. justia.com Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule, such as the characteristic O-H stretching of the phenolic hydroxyl group and C-O stretching of the ether linkage.

To illustrate the type of data generated during the characterization of these novel derivatives, a hypothetical data table is presented below. This table showcases the kind of structural and analytical information that researchers would compile for a series of newly synthesized this compound derivatives.

| Derivative ID | Modification | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) Key Signals | IR (cm⁻¹) Key Absorptions |

| BE-01 | Acetyl Ester | C₁₄H₂₀O₃ | 236.31 | ~2.3 (s, 3H, -COCH₃), ~1.4 (s, 9H, -C(CH₃)₃), ~1.3 (t, 3H, -OCH₂CH₃), ~4.0 (q, 2H, -OCH₂CH₃) | ~1760 (C=O), ~1200 (C-O) |

| BE-02 | Benzyl Ether | C₁₉H₂₄O₂ | 284.39 | ~7.3-7.5 (m, 5H, Ar-H), ~5.1 (s, 2H, -OCH₂Ph), ~1.4 (s, 9H, -C(CH₃)₃), ~1.3 (t, 3H, -OCH₂CH₃), ~4.0 (q, 2H, -OCH₂CH₃) | ~3030 (Ar C-H), ~1100 (C-O) |

| BE-03 | Propionyl Ester | C₁₅H₂₂O₃ | 250.33 | ~2.6 (q, 2H, -COCH₂CH₃), ~1.2 (t, 3H, -COCH₂CH₃), ~1.4 (s, 9H, -C(CH₃)₃), ~1.3 (t, 3H, -OCH₂CH₃), ~4.0 (q, 2H, -OCH₂CH₃) | ~1755 (C=O), ~1180 (C-O) |

The synthesis and characterization of these novel derivatives are pivotal for establishing robust structure-function relationships. By systematically altering the molecular structure and evaluating the corresponding changes in chemical properties, researchers can develop a deeper understanding of the factors that govern the performance of these compounds. This knowledge is crucial for the rational design of next-generation materials with enhanced attributes for a wide range of applications.

Chemical Reactivity and Mechanism of Action in Non Biological Systems

Oxidation Pathways and Radical Scavenging Mechanisms

As a hindered phenolic compound, 2-tert-Butyl-4-ethoxyphenol is an effective antioxidant. Its primary mechanism of action involves scavenging free radicals through the donation of its phenolic hydrogen atom, a process that leads to the formation of a stabilized phenoxy radical and subsequent oxidation products.

The initial step in the radical scavenging activity of this compound is the abstraction of the hydrogen atom from its hydroxyl group by a free radical (R•). This reaction generates a 2-tert-butyl-4-ethoxyphenoxy radical.

The stability of this phenoxy radical is a key factor in the antioxidant efficacy of the parent molecule. The presence of the bulky tert-butyl group at the ortho position provides significant steric hindrance, which shields the radical center on the oxygen atom from further reactions that could lead to degradation. Furthermore, the unpaired electron can be delocalized across the aromatic ring, with contributions from the ethoxy group at the para position enhancing this resonance stabilization. Studies on structurally related phenols, such as 2-t-butyl-4-methoxyphenol (BHA), have shown that ortho-substituted phenols are oxidized to more stable phenoxy radicals compared to those with less substitution. nih.gov This stabilization slows down the rate of radical propagation, effectively terminating the radical chain reaction.

The principal mechanism by which this compound neutralizes free radicals is through Hydrogen Atom Transfer (HAT). In this process, the phenolic hydrogen is transferred as a single entity (a proton and an electron) to an acceptor radical species.

A—OH + R• → A—O• + R—H (where A—OH is this compound)

Kinetic studies of HAT reactions are fundamental to understanding the efficiency of phenolic antioxidants. The rate of the HAT reaction is influenced by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. The electron-donating nature of the para-ethoxy group and the ortho-tert-butyl group lowers the O-H BDE, making the hydrogen atom more easily abstractable by radicals. While specific kinetic data for this compound is not extensively detailed, the principles of HAT reactions are well-established. nih.govscripps.edu The reaction rates are also dependent on the nature of the radical scavenger and the solvent used. For instance, the rates of HAT from phenols to oxygen-centered radicals like tert-butoxy (B1229062) radicals are significantly faster than to carbon-centered radicals. nih.gov

Following the formation of the phenoxy radical, it can undergo several subsequent reactions, leading to the formation of various stable oxidation products. These reactions terminate the radical chain. The specific products formed depend on the reaction conditions, such as the concentration of radicals and the presence of oxygen.

Common pathways for the 2-tert-butyl-4-ethoxyphenoxy radical include:

Dimerization: Two phenoxy radicals can couple to form dimers. This can occur through C-C or C-O-C linkages. For example, studies on the closely related 2-t-butyl-4-methoxyphenol show the formation of ortho-coupled diols during autoxidation. rsc.org Investigations into the oxidation of 2,4-di-t-butylphenol with peroxy radicals also confirm the formation of products from phenoxy-phenoxy coupling. cdnsciencepub.comresearchgate.net

Reaction with other radicals: The phenoxy radical can react with another free radical (R•) to form a stable, non-radical product.

Disproportionation: In some cases, phenoxy radicals can undergo disproportionation reactions.

Formation of Quinones: Further oxidation can lead to the formation of quinone-type structures. For instance, the autoxidation of 4-methoxy-2-t-butylphenol ultimately yields 8-methoxy-2,6-di-t-butyldibenzofuran-1,4-quinone. rsc.org Non-enzymatic oxidation of similar phenols can also lead to the formation of reactive quinones or dimers. nih.gov

Table 1: Potential Oxidation Products of this compound

| Product Type | Formation Pathway | Example Structure (Analog) |

|---|---|---|

| C-C Dimer | Coupling of two phenoxy radicals at ortho positions. | 6,6'-di-t-butyl-4,4'-dimethoxy-o,o'-biphenol |

| Quinone | Further oxidation of the phenoxy radical or its derivatives. | 8-methoxy-2,6-di-t-butyldibenzofuran-1,4-quinone |

| Peroxy Adduct | Combination of a phenoxy radical with a peroxy radical. | 4-peroxy-cyclohexadienone |

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the hydroxyl and ethoxy groups. Both groups are ortho-, para-directing.

The hydroxyl group is a strongly activating, ortho-, para-director.

The ethoxy group is also a strongly activating, ortho-, para-director.

The tert-butyl group is a weakly activating, ortho-, para-director, but its primary influence is steric hindrance.

The positions available for substitution on the ring are C3, C5, and C6.

Position C6 (ortho to OH, meta to OEt): This position is sterically hindered by the adjacent tert-butyl group.

Position C5 (meta to OH, ortho to OEt): This position is activated by the ethoxy group.

Position C3 (ortho to OEt, meta to OH): This position is activated by the ethoxy group.

Given the combined directing effects, electrophilic substitution is most likely to occur at the positions ortho to the ethoxy group (C3 and C5). The hydroxyl group is a stronger activator than the ethoxy group, but its directing influence to the C3 and C5 positions is meta. However, in reactions like bromination of similar substituted phenols (e.g., 4-tert-butylphenol), substitution occurs ortho to the hydroxyl group. chegg.com Therefore, the precise location of substitution will depend on the specific electrophile and reaction conditions, with a competition between the directing power of the -OH and -OEt groups and the steric hindrance of the t-butyl group.

Catalytic Activity and Role as Chemical Reagents

Beyond its role as an antioxidant, this compound and structurally similar compounds can serve as reagents in organic synthesis.

Hindered phenols like this compound can be used as starting materials or intermediates in the synthesis of more complex molecules. For example, related compounds such as 2-tert-butyl-4-ethylphenol (B1222043) are utilized as chemical intermediates for creating larger molecules like 2,2'-Methylenebis(6-t-butyl-4-ethylphenol), which are used as antioxidants in industrial applications. nih.gov The synthesis of 2-tert-butyl-4-methoxyphenol (B74144) itself often starts from p-methoxyphenol and involves the introduction of the tert-butyl group via Friedel-Crafts alkylation. google.com The reactivity of the phenolic hydroxyl group and the activated aromatic ring allows for various transformations, making it a versatile building block in synthetic chemistry.

Mechanisms of Catalysis in Specific Chemical Transformations

Extensive research of publicly available scientific literature and chemical databases reveals a significant gap in the documented catalytic activity of this compound in non-biological chemical transformations. While structurally related hindered phenols are recognized for their roles as antioxidants, which involves the stoichiometric scavenging of free radicals, this reactivity does not constitute a catalytic cycle in the context of chemical synthesis.

Hindered phenols, a class of compounds to which this compound belongs, are primarily characterized by their ability to donate a hydrogen atom from their hydroxyl group to a radical species, thereby neutralizing the radical and terminating chain reactions. partinchem.comvinatiorganics.com The resulting phenoxy radical is stabilized by the bulky tert-butyl group at the ortho position, which sterically hinders further reactions and contributes to its stability. vinatiorganics.com This mechanism is fundamental to their function as stabilizers in polymers and other materials susceptible to oxidative degradation. partinchem.com

While there is extensive literature on the catalytic applications of various substituted phenols and their derivatives in processes such as alkylation and oxidation, specific data detailing the catalytic role and mechanistic pathways of this compound remains elusive. For instance, other phenolic compounds can act as ligands for metal catalysts or participate in acid-base catalysis. However, no specific examples or detailed studies concerning this compound in these roles were identified.

Therefore, based on the current body of scientific literature, there is no available information to describe the mechanisms of catalysis of this compound in specific non-biological chemical transformations. Its primary established role in chemical systems is that of a chain-breaking antioxidant.

Advanced Analytical Methodologies for 2 Tert Butyl 4 Ethoxyphenol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 2-tert-Butyl-4-ethoxyphenol from reaction mixtures, impurities, or environmental matrices, and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

While GC/MS is a suitable technique for analyzing alkylphenols, specific operational parameters and research findings for this compound are not detailed in the available literature. For related compounds, such as isomeric butyl phenols, GC/MS is used to determine the structures of products from alkylation reactions. cyberleninka.ru The general approach involves injecting the sample into a GC system, often equipped with a capillary column like an HP-5MS, with a programmed temperature gradient to ensure separation. cyberleninka.ruscielo.br The mass spectrometer then provides structural information.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally sensitive compounds and for separating isomers. The separation is based on the compound's affinity for the stationary phase (e.g., C18) and the mobile phase.

For the closely related compound 2-tert-butyl-4-methoxyphenol (B74144) (2-BHA), HPLC has been successfully used to achieve baseline separation from its isomer, 3-tert-butyl-4-methoxyphenol. google.comjustia.com This allows for the accurate determination of chemical purity and the quantification of isomeric impurities. google.comjustia.com A typical HPLC method for a similar compound is detailed in the table below, which would likely be adapted for this compound analysis.

| Parameter | Condition |

| Stationary Phase | C18, 250 mm, 5 µm |

| Mobile Phase | Methanol/Water Gradient |

| Detection | UV Spectrophotometry |

This table illustrates a typical HPLC method for a related compound, 2-tert-butyl-4-methoxyphenol, as specific methods for this compound are not available. google.com

Spectroscopic Methods for Quantitative Analysis

Spectroscopic techniques, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, are often employed for the quantitative analysis of phenolic compounds. These methods rely on the principle that molecules absorb light at specific wavelengths. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

While this method is applicable, specific studies detailing a validated UV-Vis spectroscopic method for the quantitative analysis of this compound have not been found. However, research on related compounds, such as the determination of 4-methoxyphenol (B1676288) in 2-tert-Butyl-4-methoxyphenol, utilizes UV spectroscopy following chromatographic separation, demonstrating the utility of this approach within the broader class of substituted phenols. acs.org

Solid-State Characterization Techniques

The characterization of a compound in its solid state is crucial for understanding its physical properties, such as stability and solubility.

Powder X-ray Diffraction (PXRD) for Crystalline Forms

Powder X-ray Diffraction (PXRD) is the definitive method for identifying and characterizing crystalline forms of a solid material. The technique involves directing X-rays at a powdered sample and measuring the scattering pattern. Each crystalline solid produces a unique diffraction pattern, which is dependent on its crystal lattice structure.

Detailed PXRD data is available for related compounds. For instance, a stable crystalline form of 2-tert-butyl-4-methoxyphenol (Form A) has been identified and characterized by its specific PXRD pattern, with distinct absorption peaks at various 2θ angles using Cu-Kα radiation. google.comjustia.com This type of analysis is fundamental for polymorphism studies and quality control in manufacturing. Although this demonstrates the methodology, specific PXRD patterns for this compound are not present in the surveyed literature.

Table of PXRD Peaks for a Crystalline Form of 2-tert-butyl-4-methoxyphenol google.comjustia.com

| 2θ Angle (±0.10) |

|---|

| 6.27 |

| 6.94 |

| 12.27 |

| 13.36 |

| 14.01 |

| 14.79 |

| 15.31 |

| 17.05 |

| 18.30 |

| 19.00 |

| 20.47 |

| 20.98 |

| 22.37 |

| 23.68 |

| 24.55 |

| 25.37 |

| 30.83 |

| 33.12 |

| 40.50 |

This table shows characteristic PXRD peaks for a stable crystalline form of the related compound 2-tert-butyl-4-methoxyphenol. Specific data for this compound is not available.

Techniques for Catalyst and Reaction Monitoring

The synthesis of alkylated phenols often involves catalysts, and monitoring the reaction progress is key to optimizing yield and purity. Analytical techniques are used to track the consumption of reactants and the formation of products and byproducts over time.

Techniques such as GC/MS and HPLC are typically employed for this purpose. Samples can be taken from the reaction vessel at various time points, quenched, and analyzed to determine the reaction kinetics and endpoint. For example, in the synthesis of 2,4-di-tert-butylphenol (B135424), the effects of reaction temperature, feedstock composition, and catalyst stability were investigated to optimize the process. researchgate.net While these principles are directly applicable to the synthesis of this compound, specific studies monitoring its formation and the catalysts involved are not documented in the available research.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Table 1: Illustrative XPS Data for a Polyphenol Film

| Element | Binding Energy (eV) | Atomic Concentration (%) |

| C1s | 284.8 | 75.2 |

| O1s | 533.1 | 24.8 |

This data is representative of a typical polyphenol film and serves as an example of the type of information obtainable through XPS analysis.

Scanning and Transmission Electron Microscopy (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that use electron beams to produce high-resolution images of a sample's morphology and structure. SEM provides detailed images of the surface topography, while TEM allows for the visualization of the internal structure.

Scanning Electron Microscopy (SEM) directs a focused beam of electrons onto the sample's surface, and the resulting interaction generates various signals that are collected to form an image. This technique is particularly useful for observing the crystal morphology and surface features of this compound in its solid state.

Transmission Electron Microscopy (TEM) , on the other hand, passes a beam of electrons through an ultrathin specimen. The transmitted electrons are then focused to create a highly magnified image. TEM can reveal information about the crystal structure, defects, and the arrangement of molecules in crystalline samples of this compound.

While specific SEM and TEM micrographs for this compound are not widely published, the general application of these techniques in materials science provides a framework for their potential use in characterizing this compound. For instance, SEM could be used to study the effects of different crystallization conditions on the resulting particle size and shape. TEM could be employed to investigate the presence of any amorphous or crystalline domains within a solid sample.

Nitrogen Adsorption-Desorption (Surface Area and Porosity)

Nitrogen adsorption-desorption is a standard technique for determining the specific surface area and pore size distribution of a solid material. The method involves exposing the sample to increasing pressures of nitrogen gas at a constant low temperature (typically 77 K). The amount of nitrogen adsorbed onto the surface is measured at each pressure point, generating an adsorption isotherm. Subsequently, the pressure is gradually decreased, and the amount of desorbed nitrogen is measured, producing a desorption isotherm.

The Brunauer-Emmett-Teller (BET) theory is commonly applied to the adsorption data to calculate the specific surface area. The pore size distribution can be determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.

In research related to substituted phenols, this technique is crucial for characterizing catalysts and adsorbents used in their synthesis and separation. For example, the catalytic activity of porous silica-alumina materials in the tert-butylation of phenol (B47542) is highly dependent on their surface area and pore structure.

Table 2: Textural Properties of a Porous Silica-Alumina Catalyst

| Parameter | Value |

| BET Surface Area (m²/g) | 450 |

| Total Pore Volume (cm³/g) | 0.65 |

| Average Pore Diameter (nm) | 5.8 |

This data is representative of a catalyst that could be used in reactions involving substituted phenols and illustrates the type of information derived from nitrogen adsorption-desorption analysis.

Limited Scientific Data Available for this compound in Material Science and Chemical Manufacturing

An extensive review of scientific and industrial literature reveals a significant lack of specific data regarding the applications and industrial relevance of the chemical compound This compound in the fields of material science and chemical manufacturing. While the provided outline requests detailed information on its role as an antioxidant and stabilizer in polymers and hydrocarbon fuels, publicly available research and documentation predominantly focus on other, more common, structurally related phenolic antioxidants.

Efforts to gather specific research findings, data tables, and detailed mechanisms of action for this compound were unsuccessful. The scientific community has extensively studied similar molecules such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and various other hindered phenols. These related compounds are well-documented for their roles in preventing oxidative degradation in polyolefins, stabilizing plastics and rubbers against thermal and UV damage, and inhibiting gum formation in fuels.

However, information directly pertaining to this compound is not sufficiently available to construct a thorough and scientifically accurate article as per the requested detailed outline. The absence of specific data for this compound in the requested applications prevents a detailed discussion of its performance, mechanisms, and industrial relevance.

Therefore, this article cannot be generated as requested due to the scarcity of specific scientific and technical information on this compound.

Applications and Industrial Relevance in Material Science and Chemical Manufacturing Non Biological Focus

Intermediate in Chemical Synthesis

No specific information was found in the search results regarding 2-tert-Butyl-4-ethoxyphenol as an intermediate in chemical synthesis.

Precursor for Manufacturing Other Antioxidants and UV Stabilizers

No specific information was found in the search results regarding this compound as a precursor for the manufacturing of other antioxidants and UV stabilizers.

Synthesis of Complex Chemical Intermediates

No specific information was found in the search results regarding the use of this compound in the synthesis of complex chemical intermediates.

Emerging Industrial Applications (excluding consumer products/cosmetics use)

No specific information was found in the search results regarding emerging industrial applications of this compound.

Environmental Transformation and Degradation Pathways Academic Chemical Studies

Oxidative Degradation in Abiotic Environments

Oxidative degradation is a key mechanism for the transformation of phenolic compounds in the environment. This process can be initiated by sunlight (photochemical degradation) or by the action of chemical oxidants.

The photochemical degradation of substituted phenols, such as 2-tert-Butyl-4-ethoxyphenol, in aqueous environments is primarily driven by the interaction with photochemically generated reactive oxygen species, particularly hydroxyl radicals (•OH). While direct photolysis of 4-tert-butylphenol (B1678320), a related compound, has been observed to produce dimers and 4-tert-butylcatechol, the dominant degradation pathway in many natural waters is initiated by hydroxyl radicals. researchgate.net

The proposed mechanism for the hydroxyl radical-initiated oxidation of compounds analogous to this compound involves the following steps:

Hydroxyl Radical Attack: The highly reactive hydroxyl radical attacks the aromatic ring of the phenol (B47542). This can lead to the formation of a phenoxy radical or hydroxylated intermediates.

Formation of Intermediates: For analogous compounds like 4-tert-butylphenol, the oxidation by hydroxyl radicals has been shown to produce intermediates such as 4-tert-butylcatechol and hydroquinone. researchgate.net It is plausible that this compound would undergo similar hydroxylation of the benzene (B151609) ring.

Ring Cleavage: Further oxidation of these aromatic intermediates can lead to the cleavage of the benzene ring, resulting in the formation of smaller organic acids. researchgate.net Studies on 4-tert-butylphenol have shown a reduction in total organic carbon over time, indicating mineralization. researchgate.net

The efficiency of photocatalytic degradation can be influenced by the presence of photocatalysts, such as titanium dioxide (TiO2), which can enhance the generation of hydroxyl radicals under solar irradiation.

The oxidation of this compound can also be mediated by chemical oxidants, with peroxidase enzyme systems in the presence of hydrogen peroxide being a significant pathway. Studies on the structurally similar compound 2-tert-butyl-4-methoxyphenol (B74144) (BHA) provide a strong model for this process. nih.gov

The degradation pathway in a peroxidase system is believed to proceed as follows:

Formation of Phenoxy Radical: Horseradish peroxidase, in the presence of hydrogen peroxide, abstracts a hydrogen atom from the phenolic hydroxyl group of 2-tert-butyl-4-methoxyphenol to form a primary, unstable phenoxy free radical. nih.gov A similar initiation step is expected for this compound.

Dimerization: These highly reactive phenoxy radicals can then undergo coupling reactions. In the case of 2-tert-butyl-4-methoxyphenol, the formation of a di-BHA dimer has been observed and characterized using electron spin resonance spectroscopy. nih.gov This suggests that dimerization is a likely subsequent step in the degradation of this compound under these conditions.

Autoxidation of 4-methoxy-2-tert-butylphenol, another close analog, has been shown to result in an ortho-coupled diol, which is then further oxidized to a dibenzofuran-1,4-quinone. rsc.org This indicates that various complex oxidation products can be formed. The selective oxidation of 4-tert-butylphenol with hydrogen peroxide in the presence of titanosilicate catalysts has been shown to yield 4-tert-butylcatechol. d-nb.info

Interactive Data Table: Degradation Products of Structurally Similar Phenols

| Parent Compound | Degradation Process | Observed Degradation Products |

| 4-tert-butylphenol | Direct Photolysis | 4-tert-butylphenol dimer, 4-tert-butylcatechol researchgate.net |

| 4-tert-butylphenol | Oxidation by •OH | 4-tert-butylcatechol, Hydroquinone researchgate.net |

| 2-tert-butyl-4-methoxyphenol | Peroxidase/H₂O₂ Oxidation | Primary phenoxy radical, di-BHA dimer nih.gov |

| 4-methoxy-2-tert-butylphenol | Autoxidation | Ortho-coupled diol, 8-methoxy-2,6-di-t-butyldibenzofuran-1,4-quinone rsc.org |

| 2,4-di-tert-butylphenol (B135424) | Oxidation with peroxy radicals | 3,5-Di-t-butyl-o-benzoquinone, 4-peroxy-cyclohexadienone cdnsciencepub.com |

Influence of Physicochemical Properties of the Environment on Degradation

The rate and pathway of degradation of this compound are significantly influenced by the physicochemical properties of the surrounding environment, such as pH and the presence of various inorganic ions.

Influence of pH: The pH of the aqueous medium can affect the degradation of phenolic compounds in several ways. For dissociating compounds like phenols, pH determines the speciation between the undissociated and dissociated (phenolate) forms, which can have different reactivities. nih.gov In the photocatalytic degradation of phenols, pH can influence the surface charge of the photocatalyst and the generation of hydroxyl radicals. researchgate.net For many phenolic compounds, a more rapid degradation is observed in lower pH solutions. researchgate.net For instance, the degradation of 2,4-di-tert-butylphenol by the UV/persulfate process was suppressed with increasing pH. researchgate.net However, the optimal pH for degradation can vary depending on the specific phenol and the degradation process. nih.gov

Influence of Anions: The presence of common anions in natural waters can either inhibit or enhance the degradation of phenolic compounds.

Inhibition: Carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions can act as scavengers of hydroxyl radicals, thereby reducing the efficiency of the degradation process. researchgate.netmdpi.com Nitrate (NO₃⁻) ions can also inhibit degradation by consuming photons and hydroxyl radicals. mdpi.commdpi.com

Enhancement: In some cases, chloride (Cl⁻) ions have been shown to promote the degradation of substituted phenols. researchgate.net This is attributed to the formation of active chlorine species that can also attack the organic compound. mdpi.com

Interactive Data Table: Influence of Environmental Factors on the Degradation of Related Phenols

| Environmental Factor | Effect on Degradation | Related Compound | Reference |

| Increasing pH | Suppression of degradation | 2,4-di-tert-butylphenol | researchgate.net |

| Acidic pH | More rapid degradation | Phenol | researchgate.net |

| Carbonate (CO₃²⁻) / Bicarbonate (HCO₃⁻) | Inhibition | 4-tert-butylphenol, 2,4-di-tert-butylphenol | researchgate.netmdpi.commdpi.com |

| Nitrate (NO₃⁻) | Inhibition | 4-tert-butylphenol | mdpi.commdpi.com |

| Chloride (Cl⁻) | Promotion | 2,4-di-tert-butylphenol | researchgate.net |

Analytical Techniques for Degradation Product Identification

The identification and quantification of the degradation products of this compound are essential for elucidating the degradation pathways and assessing the environmental impact of its transformation. The primary analytical techniques employed for this purpose are chromatographic methods coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC) with ultraviolet (UV) detection, is a widely used technique for separating and quantifying phenol and its polar degradation products in aqueous samples. researchgate.net For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile and semi-volatile degradation products. nih.gov For non-volatile or thermally labile products, derivatization may be required to increase their volatility before GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a versatile platform for the analysis of a wide range of degradation products without the need for derivatization. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used. semanticscholar.org

Online Mass Spectrometry (MS): For real-time monitoring of degradation reactions, direct online mass spectrometry techniques can be employed to track the disappearance of the parent compound and the formation of intermediates. rsc.orgecut.edu.cn

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Selective Synthetic Methods

Currently, there is a lack of established and optimized synthetic routes specifically for 2-tert-butyl-4-ethoxyphenol in publicly accessible literature. Future research should prioritize the development of novel synthetic methodologies that are both highly efficient and selective. A probable starting point for such investigations could be the etherification of 2-tert-butylhydroquinone or the tert-butylation of 4-ethoxyphenol (B1293792).

Key research objectives in this area should include:

Catalyst Screening: Investigating a range of acidic and basic catalysts to optimize the yield and selectivity of the desired isomer. This could include solid acid catalysts, zeolites, and ionic liquids to enhance catalyst recovery and process sustainability.

Process Optimization: Systematic studies on reaction parameters such as temperature, pressure, solvent, and reactant molar ratios to maximize the conversion and minimize the formation of by-products.

Purification Techniques: The development of efficient and scalable purification methods, such as selective crystallization or chromatography, to isolate high-purity this compound.

A comparative analysis of different synthetic strategies would be invaluable, and the findings could be summarized in a data table for clarity.

| Synthetic Approach | Potential Catalyst | Key Parameters to Optimize | Expected Outcome |

| Etherification of 2-tert-butylhydroquinone | Williamson ether synthesis catalysts (e.g., sodium ethoxide) | Reaction time, temperature, solvent polarity | High selectivity for the mono-etherified product |

| Friedel-Crafts tert-butylation of 4-ethoxyphenol | Solid acid catalysts (e.g., Amberlyst-15, montmorillonite clay) | Catalyst loading, isobutylene (B52900) pressure, temperature | High conversion with controlled isomeric distribution |

Advanced Computational Modeling for Predictive Chemistry

In the absence of extensive experimental data, advanced computational modeling presents a powerful tool for predicting the physicochemical properties and potential applications of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into its molecular structure, electronic properties, and reactivity.

Future computational studies should focus on:

Molecular Geometry and Electronic Structure: Optimization of the molecular geometry to understand its three-dimensional conformation and analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict its reactivity and kinetic stability.

Antioxidant Activity Prediction: Calculation of bond dissociation enthalpy (BDE) of the phenolic hydroxyl group and ionization potential (IP) to theoretically assess its antioxidant capacity. These calculated values can be benchmarked against known antioxidants.

Spectroscopic Characterization: Simulation of spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the experimental identification and characterization of the compound.

These computational predictions can guide experimental work and accelerate the discovery of this molecule's properties.

Investigation of Novel Applications in Material Science

The structural motifs of this compound suggest its potential as a functional additive in material science, particularly in the stabilization of polymers. Research in this area is virtually nonexistent and represents a significant opportunity.

Promising avenues for investigation include:

Polymer Stabilization: Evaluating its efficacy as a primary antioxidant in various polymer matrices such as polyolefins, PVC, and elastomers. Key performance indicators to measure would be the induction period of oxidation, color stability, and retention of mechanical properties during thermal and photo-oxidative aging.

UV Stabilization: Investigating its potential as a UV absorber or as a synergistic component in UV stabilizer packages for coatings, plastics, and other materials exposed to sunlight.

Fuel and Lubricant Additive: Assessing its performance as a stabilizer in fuels and lubricants to prevent oxidative degradation and gum formation.

Systematic studies comparing the performance of this compound with commercially available antioxidants would be crucial to determine its industrial viability.

Comprehensive Studies on Environmental Fate and Chemical Transformation in Complex Matrices

As with any chemical intended for industrial use, a thorough understanding of its environmental fate and potential transformation products is essential. For this compound, this is a completely unexplored area.

Future research should address the following:

Biodegradability: Conducting standardized biodegradability tests (e.g., OECD guidelines) to determine its persistence in soil and aquatic environments.

Abiotic Degradation: Investigating its degradation pathways under various environmental conditions, such as hydrolysis and photolysis.

Toxicity and Ecotoxicity: Performing toxicological and ecotoxicological studies to assess its potential impact on various organisms and the environment.

Analytical Method Development: Establishing robust analytical methods for the detection and quantification of this compound and its potential degradation products in complex environmental matrices like water, soil, and biota.